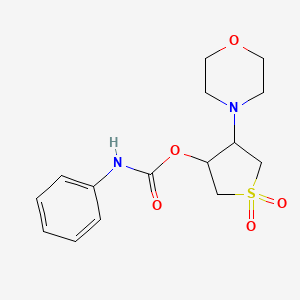
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate
Übersicht
Beschreibung
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a carbamate derivative that is commonly used as a tool compound in the study of biological systems.
Wirkmechanismus
The mechanism of action of 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and ion channels. Additionally, it has been shown to modulate the activity of various signaling pathways in cells, which may contribute to its biological effects.
Biochemical and Physiological Effects:
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, it has been shown to modulate the activity of various signaling pathways in cells, which may contribute to its effects on cell migration and proliferation. Furthermore, it has been shown to inhibit the activity of certain ion channels, which may contribute to its effects on the electrical properties of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate in lab experiments is its reproducibility. The synthesis method is efficient and the compound is stable, making it easy to work with. Additionally, it has a variety of potential applications in scientific research, making it a versatile tool compound. However, one limitation of using 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is that its mechanism of action is not fully understood. This may make it difficult to interpret results from experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate. One area of interest is investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in cells. Furthermore, there is potential for developing new derivatives of 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate with improved biological activity and specificity. Overall, 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is a promising tool compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has a variety of potential applications in scientific research. It has been used as a tool compound to study the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, it has been shown to inhibit the activity of certain ion channels, making it a useful tool for studying the electrical properties of cells. Furthermore, 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has been used as a tool compound to investigate the role of various signaling pathways in cell migration and proliferation.
Eigenschaften
IUPAC Name |
(4-morpholin-4-yl-1,1-dioxothiolan-3-yl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-12-4-2-1-3-5-12)22-14-11-23(19,20)10-13(14)17-6-8-21-9-7-17/h1-5,13-14H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWTYIPBIFCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)CC2OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-hydroxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298487.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298490.png)
![2-[4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298496.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298499.png)
![1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298507.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298511.png)
![5-(4-bromophenyl)-3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298531.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298537.png)
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4298543.png)
![3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298545.png)
![1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298549.png)
![1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrazolidine-3,5-dione](/img/structure/B4298562.png)

![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4298573.png)